molecular formula C10H17NO3 B8758037 N-iso-valeryl-L-proline

N-iso-valeryl-L-proline

Cat. No.: B8758037
M. Wt: 199.25 g/mol
InChI Key: VBVLZADPBRUAGF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Iso-valeryl-L-proline is a modified amino acid derivative where the nitrogen atom of L-proline is acylated with an iso-valeryl group (3-methylbutanoyl). This structural modification introduces a branched-chain acyl moiety, altering the compound's physicochemical properties, such as lipophilicity, solubility, and steric bulk, compared to unmodified proline. The iso-valeryl group likely enhances membrane permeability and metabolic stability, making it relevant in peptide drug design and enzyme inhibition studies.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

(2S)-1-(3-methylbutanoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO3/c1-7(2)6-9(12)11-5-3-4-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14)/t8-/m0/s1

InChI Key

VBVLZADPBRUAGF-QMMMGPOBSA-N

Isomeric SMILES

CC(C)CC(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

CC(C)CC(=O)N1CCCC1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Iso-valeryl-L-proline with structurally related proline derivatives, focusing on substituents, molecular properties, and synthesis methods:

Compound Substituent Molecular Formula Molar Mass (g/mol) Key Properties Synthesis Method
This compound Iso-valeryl (3-methylbutanoyl) C₁₀H₁₇NO₃* 199.21* High lipophilicity; potential for enhanced bioactivity due to steric hindrance. Likely acylation of L-proline with iso-valeryl chloride under basic conditions.
N-Methylproline Methyl C₆H₁₁NO₂ 145.16 Increased rigidity; reduces peptide backbone flexibility. CAS: 475-11-6 . Direct alkylation of proline using methylating agents (e.g., methyl iodide).
N-Isopropyl-L-proline Isopropyl C₉H₁₇NO₂ 171.24 Moderate lipophilicity; used in peptide synthesis. CAS: 1141826-51-8 . Acylation with isopropyl chloride or via reductive amination.
N-Methylphosphonate-L-proline Methylphosphonate C₆H₁₂NO₄P* 193.14* Polar phosphonate group enhances solubility; potential protease resistance. Reaction of L-proline with methyl methyl-chlorophosphonate (75% yield) .
5-Oxo-L-prolyl-L-proline Oxoprolyl peptide C₁₀H₁₄N₂O₄ 226.23 Cyclic dipeptide; stabilizes secondary structures in peptides. CAS: 7652-89-3 . Peptide coupling between oxoproline and proline.

Key Observations:

Synthesis : Unlike N-methylphosphonate-L-proline (requiring specialized phosphonate reagents) , this compound synthesis likely follows standard acylation protocols using iso-valeryl chloride.

Biological Relevance : N-Methylproline and N-Isopropyl-proline are used to modulate peptide conformation, while phosphonate derivatives may resist enzymatic cleavage . This compound’s larger acyl group could enhance receptor binding specificity in drug candidates.

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